4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or addition reactions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through cyclization of appropriate intermediates.
Final Coupling: The final step involves coupling the pyrimidine, piperidine, and morpholine rings under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiomorpholine
Uniqueness
4-(2-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of heterocyclic rings, which can impart distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, binding affinity, or pharmacokinetic properties.
Properties
Molecular Formula |
C15H22N4O2 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H22N4O2/c1-12-16-6-5-14(17-12)19-9-10-21-13(11-19)15(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-11H2,1H3 |
InChI Key |
HAJMGXFMEBHVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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